ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that includes a furochromenone core and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate typically involves multiple steps. The starting materials often include 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives and piperazine. The key steps in the synthesis may involve:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the propanoyl group: This step may involve acylation reactions using propanoyl chloride or similar reagents.
Coupling with piperazine: The final step involves coupling the intermediate with piperazine under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The furochromenone core may interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Ethyl 4-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-1-piperazinecarboxylate can be compared with similar compounds such as:
3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: This compound lacks the piperazine moiety, which may affect its biological activity and chemical properties.
6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one: This compound has a different substitution pattern, which can influence its reactivity and applications.
The presence of the piperazine moiety in this compound distinguishes it from these similar compounds, potentially offering unique advantages in terms of binding affinity and selectivity.
Properties
Molecular Formula |
C24H28N2O6 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 4-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H28N2O6/c1-5-30-24(29)26-10-8-25(9-11-26)20(27)7-6-17-15(3)19-12-18-14(2)13-31-21(18)16(4)22(19)32-23(17)28/h12-13H,5-11H2,1-4H3 |
InChI Key |
DAKIPBCLXAOYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C |
Origin of Product |
United States |
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